molecular formula C17H22N4O3S2 B2804739 (1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1396810-87-9

(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2804739
CAS RN: 1396810-87-9
M. Wt: 394.51
InChI Key: AWYRKUVKWBIKSM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, azetidine, piperazine, and a sulfonyl group. Benzothiazoles are aromatic heterocyclic compounds with a wide range of biological activities . Azetidines are four-membered heterocyclic compounds that can act as building blocks in the synthesis of various biologically active compounds . Piperazines are six-membered heterocyclic compounds often used in the synthesis of pharmaceuticals . The sulfonyl group is a common functional group in organic chemistry, known for its stability and ability to act as a leaving group in certain reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzothiazole could be formed via a condensation reaction of 2-aminobenzenethiol and a suitable carbonyl compound . The azetidine and piperazine rings could be formed via cyclization reactions . The sulfonyl group could be introduced via a substitution reaction with a suitable sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the functional groups around the central benzothiazole ring. The azetidine and piperazine rings would likely be in a trans configuration to each other, due to the steric hindrance of the two rings .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the azetidine ring could be opened via nucleophilic attack, or the sulfonyl group could be replaced via a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. For example, it would likely be a solid at room temperature, due to the presence of the aromatic ring and the multiple hydrogen bonding sites . Its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Mhaske et al. (2014) discusses the synthesis of a novel series of derivatives related to the compound , showcasing their antimicrobial activity. These derivatives were synthesized through a reaction involving substituted thiazoles and piperazine, highlighting moderate to good antimicrobial efficacy against selected strains (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Anti-mycobacterial Chemotypes

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype with anti-mycobacterial potential. Their research involved the synthesis and in vitro testing of structurally diverse derivatives against Mycobacterium tuberculosis, with several compounds displaying low micromolar range MICs and low cytotoxicity, suggesting promising therapeutic indices (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Anticancer Evaluation

Turov (2020) evaluated the anticancer activity of a series of compounds including those with piperazine substituents, demonstrating significant in vitro efficacy against various cancer cell lines. This study suggests that certain derivatives could be potential candidates for further anticancer research (Turov, 2020).

Insecticidal Activity

Ding et al. (2019) explored the insecticidal activity of novel piperidine thiazole compounds, finding that certain derivatives exhibit significant lethal rates against armyworm at low concentrations. This suggests potential applications of these compounds in agricultural pest management (Ding, Pan, Yin, Tan, & Zhang, 2019).

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were intended to be used as a pharmaceutical, it could act by binding to a specific receptor or enzyme in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science . Further studies could also be conducted to fully characterize its physical and chemical properties .

properties

IUPAC Name

[1-(6-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-12-3-4-14-15(9-12)25-17(18-14)20-10-13(11-20)16(22)19-5-7-21(8-6-19)26(2,23)24/h3-4,9,13H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYRKUVKWBIKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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